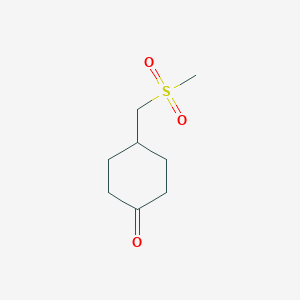

4-(Methanesulfonylmethyl)cyclohexan-1-one

Description

Properties

IUPAC Name |

4-(methylsulfonylmethyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYRBVCJFWJEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methanesulfonylmethyl Cyclohexan 1 One and Its Precursors

Direct Synthetic Routes to 4-(Methanesulfonylmethyl)cyclohexan-1-one

While specific literature detailing the direct synthesis of this compound is not extensively available, its preparation can be inferred from general and established synthetic methodologies for analogous compounds. A plausible and straightforward approach involves the oxidation of the corresponding sulfide (B99878) precursor, 4-(methylthiomethyl)cyclohexan-1-one. This method is a common and effective way to introduce the sulfone functionality. organic-chemistry.orgwikipedia.org

The synthesis would likely begin with the preparation of the precursor, which can be achieved through various standard organic reactions. The subsequent oxidation of the sulfide to the sulfone is a well-documented transformation, often employing oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The choice of oxidant and reaction conditions can be optimized to achieve high yields and purity. organic-chemistry.org

Table 1: Potential Direct Synthesis of this compound via Oxidation

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 4-(hydroxymethyl)cyclohexan-1-one, Methanethiol | - | 4-(methylthiomethyl)cyclohexan-1-one |

| 2 | 4-(methylthiomethyl)cyclohexan-1-one | H₂O₂, Acetic Acid | This compound |

Approaches to Structurally Related Sulfone-Substituted Cyclohexanones

The synthesis of structurally related sulfone-substituted cyclohexanones provides a broader context and a variety of methodologies that could be adapted for the synthesis of the target compound. These approaches include the formation of β-ketosulfones, various cyclization reactions, enantioselective methods, and transformations of cyclohexenone derivatives.

β-Ketosulfones are valuable intermediates in organic synthesis due to the presence of three key functional groups: a carbonyl group, a sulfonyl group, and an active methylene (B1212753) group. rsc.org These compounds can be used to construct a wide array of carbocyclic and heterocyclic systems. rsc.org The synthesis of β-ketosulfones can be achieved through several routes, including the reaction of esters with sulfones or the oxidation of β-ketosulfides. rsc.orgresearchgate.net

Recent advancements in this area include chemoenzymatic cascade approaches that allow for the preparation of chiral β-hydroxy sulfones from β-ketosulfone intermediates in high conversions and excellent optical purities. researchgate.net These methods often avoid the isolation of the intermediate β-ketosulfone, streamlining the synthetic process. researchgate.net

Table 2: Representative Synthesis of β-Ketosulfones

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| Arylacetylenes | Sodium sulfinates, FeCl₃·6H₂O | β-Ketosulfone | High |

| Terminal Acetylenes | Sodium sulfinates, Aerobic conditions | β-Ketosulfone | - |

A variety of cyclization reactions are employed to construct cyclic sulfones. mdpi.com These methods can be broadly categorized into metal-catalyzed cyclizations, photocatalytic cyclizations, and other emerging methodologies. mdpi.com For instance, palladium-catalyzed reactions have been developed to construct five- to twelve-membered benzo-fused sulfones. mdpi.com Another approach involves the sulfonyl cyclization of alkyl diiodides with gaseous sulfur dioxide to form nitrogen-containing five- to nine-membered cyclic aliphatic sulfones. mdpi.com

Ring-closing metathesis (RCM) is another powerful tool for the synthesis of cyclic sulfones from acyclic precursors. ucsb.edu This method has been successfully applied to the synthesis of a variety of 3-sulfolenes, which are valuable as masked dienes in Diels-Alder reactions. ucsb.edu

Table 3: Examples of Cyclization Reactions for Sulfone-Containing Rings

| Reaction Type | Catalyst/Reagent | Substrate | Product |

|---|---|---|---|

| Palladium-catalyzed Reductive Cross-coupling | Pd(dppf)Cl₂, Sn | Aryl halides, Alkyl halides, Na₂S₂O₅ | Benzo-fused sulfones |

| Sulfonyl Cyclization | HCOOLi·H₂O, SO₂ | Alkyl diiodides | Cyclic aliphatic sulfones |

| Ring-Closing Metathesis | Grubbs Catalyst | Acyclic diene sulfones | Cyclic sulfones |

The development of enantioselective methods for the synthesis of chiral sulfone-substituted cyclohexanones is of great interest due to the importance of chiral molecules in medicinal chemistry. rsc.org One strategy involves the use of β-hydroxysulfoxides as chiral cyclic ketone equivalents. rsc.org This method allows for the synthesis of enantiomerically pure polysubstituted cyclohexanones through a series of stereoselective reactions. rsc.org

Catalytic asymmetric hydrogenation of unsaturated sulfones is another efficient approach to construct chiral sulfones. rsc.org Transition metal catalysts, such as those based on ruthenium, rhodium, and iridium, have been successfully employed for the direct asymmetric hydrogenation of various unsaturated sulfones. rsc.org Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed for the synthesis of enantioenriched α-difunctionalized cyclic sulfones. acs.org

Cyclohexenones are versatile starting materials for the synthesis of substituted cyclohexanones. mdpi.com The conjugate addition of nucleophiles to the double bond of cyclohexenones is a common strategy to introduce substituents at the 4-position. For the synthesis of this compound, a Michael addition of a methylsulfonylmethyl nucleophile to cyclohexenone could be a viable route.

Optically active γ-substituted cycloalkenones are important precursors for natural products and pharmaceuticals. mdpi.com Enantioselective methods for their preparation include enzymatic transformations, kinetic resolutions, and asymmetric catalysis. mdpi.com

Advanced Synthetic Strategies and Catalytic Methods

Modern organic synthesis has seen the emergence of advanced strategies and catalytic methods that offer improved efficiency, selectivity, and sustainability. For the synthesis of sulfone-containing compounds, these include photoredox transformations and electrochemical methods for the construction of β-keto sulfones. rsc.org

Visible-light-induced radical cascade cyclizations provide a transition-metal-free approach to sulfone-functionalized chroman-4-ones. researchgate.net Dual-catalysis strategies, combining visible-light and nickel catalysis, have been developed for the three-component sulfonylalkenylation of styrenes to produce enantioenriched β-chiral sulfones. nih.gov These advanced methods represent the forefront of research in the synthesis of complex sulfone-containing molecules.

Transition-Metal Catalysis in Sulfone Synthesis

Transition-metal catalysis offers a powerful toolkit for the formation of C-S bonds, providing access to a wide array of sulfone-containing compounds. While direct transition-metal-catalyzed synthesis of this compound is not extensively documented, the principles can be applied to the synthesis of its precursors, particularly β-keto sulfones, which are structurally related.

One notable method involves the use of iron(III) chloride as an inexpensive and effective catalyst for the oxosulfonylation of arylacetylenes with sodium sulfinates to produce β-keto sulfones. nih.govnih.gov This reaction proceeds in an aqueous medium, highlighting its potential for greener synthetic processes. nih.govnih.gov

Table 1: Iron-Catalyzed Synthesis of β-Keto Sulfones

| Entry | Arylacetylene | Sodium Sulfinate | Catalyst | Solvent | Yield (%) |

| 1 | Phenylacetylene | Sodium p-toluenesulfinate | FeCl₃·6H₂O | H₂O/Isopropanol | 90 |

| 2 | 4-Methoxyphenylacetylene | Sodium benzenesulfinate | FeCl₃·6H₂O | H₂O/Isopropanol | 85 |

| 3 | 1-Octyne | Sodium p-toluenesulfinate | FeCl₃·6H₂O | H₂O/Isopropanol | 78 |

Copper catalysis has also been employed in the synthesis of β-keto sulfones through multicomponent reactions. For instance, a copper(I)-catalyzed reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water has been developed. researchgate.netdntb.gov.ua This method proceeds via a tandem radical process involving sulfonylation and decarboxylation. researchgate.netdntb.gov.ua

Radical-Mediated Cyclizations for Sulfone-Functionalized Systems

Radical reactions provide a unique avenue for the construction of cyclic systems, and the introduction of sulfone functionalities can be achieved through various radical-mediated pathways. The addition of sulfonyl radicals to alkenes and alkynes is a fundamental step in many of these transformations. nih.govrsc.org

A general strategy involves the generation of a sulfonyl radical, which can then participate in an intramolecular cyclization onto a suitably positioned double or triple bond. nih.gov This approach can lead to the formation of five- or six-membered rings containing a sulfone group. While a direct application to this compound is not readily found in the literature, the cyclization of acyclic precursors containing both a sulfonyl group and a cyclohexene (B86901) or cyclohexenone moiety could be a viable synthetic route.

Mechanistically, the process often begins with the generation of a sulfonyl radical from a precursor such as a sulfonyl halide or a sulfonyl hydrazide. This radical then adds to a carbon-carbon multiple bond within the same molecule, forming a carbon-centered radical. Subsequent hydrogen atom abstraction or further reaction of this radical intermediate completes the cyclization process. nih.gov

Table 2: Conceptual Radical Cyclization for a Sulfone-Functionalized Cyclohexane (B81311)

| Precursor Type | Radical Initiator | Key Step | Product Type |

| Alkenyl sulfonyl halide | AIBN/Bu₃SnH | 6-exo-trig cyclization | Sulfonyl-functionalized cyclohexane |

| Dienyl sulfonyl hydrazide | Photoredox catalyst | Tandem cyclization | Bicyclic sulfone |

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts to afford enantiomerically pure compounds. mdpi.com This approach is particularly valuable for the synthesis of chiral sulfones, which are important building blocks in medicinal chemistry. rsc.org

A relevant example is the chemoenzymatic synthesis of optically active β-hydroxy sulfones. nih.govnih.gov This method involves an initial chemical synthesis of a β-keto sulfone, followed by a highly stereoselective reduction of the ketone functionality using an alcohol dehydrogenase (ADH) as the biocatalyst. nih.govnih.gov By selecting the appropriate ADH, either the (R)- or (S)-enantiomer of the corresponding β-hydroxy sulfone can be obtained with high enantiomeric excess. nih.govnih.gov

Table 3: Chemoenzymatic Reduction of a β-Keto Sulfone

| β-Keto Sulfone Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | ADH from Rhodococcus ruber (ADH-A) | (S)-1-Phenyl-2-(phenylsulfonyl)ethan-1-ol | >99% |

| 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | ADH from Lactobacillus kefiri (LK-ADH) | (R)-1-Phenyl-2-(phenylsulfonyl)ethan-1-ol | >99% |

This two-step sequence, which can also be performed as a chemoenzymatic cascade in a single pot, demonstrates the potential for creating chiral centers in sulfone-containing molecules with high precision. nih.gov While this example focuses on β-hydroxy sulfones, the principle could be extended to the stereoselective reduction of the ketone in this compound to produce chiral hydroxy-sulfone derivatives.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. researchgate.netfu-berlin.de These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.net

The synthesis of highly functionalized cyclohexanone (B45756) derivatives has been achieved through MCRs. For example, a pseudo three-component reaction of aromatic or aliphatic aldehydes and acetoacetanilide (B1666496) in the presence of DBU as an organocatalyst can produce substituted cyclohexanones in high yields under solvent-free conditions. chemistryresearches.ir

In the context of sulfone synthesis, MCRs have been developed for the preparation of β-keto sulfones. A copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water provides an efficient route to these compounds. researchgate.netdntb.gov.ua

Table 4: Example of a Multicomponent Reaction for β-Keto Sulfone Synthesis

| Aryldiazonium Salt | 3-Arylpropiolic Acid | Sulfur Dioxide Source | Catalyst | Yield (%) |

| Phenyldiazonium tetrafluoroborate | 3-Phenylpropiolic acid | DABCO·(SO₂)₂ | Cu(I) | 85 |

| 4-Tolyldiazonium tetrafluoroborate | 3-(4-Methoxyphenyl)propiolic acid | DABCO·(SO₂)₂ | Cu(I) | 78 |

While a specific MCR for the direct synthesis of this compound has not been reported, the development of such a reaction would likely involve the strategic combination of a suitable cyclohexanone precursor, a source of the methanesulfonylmethyl group, and a catalyst to facilitate the tandem bond-forming events.

Reactivity and Organic Transformations of 4 Methanesulfonylmethyl Cyclohexan 1 One

Reactions of the Carbonyl Moiety

The ketone's carbonyl group is a site of significant reactivity, primarily serving as an electrophile for nucleophilic addition reactions. These reactions include reductions to form alcohols and condensation with amine derivatives to yield imines.

Carbonyl Reductions and Derivatizations

The ketone functional group in 4-(methanesulfonylmethyl)cyclohexan-1-one can be readily reduced to a secondary alcohol, yielding 4-(methanesulfonylmethyl)cyclohexan-1-ol. This transformation is typically accomplished using metal hydride reagents. wikipedia.org The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent. nih.gov

In the reduction of substituted cyclohexanones, the hydride nucleophile can approach the carbonyl carbon from either the axial or equatorial face, leading to the formation of two different diastereomers (cis and trans). wikipedia.orglibretexts.org Small, unhindered reducing agents, such as sodium borohydride (B1222165) (NaBH₄), tend to favor axial attack. This approach avoids torsional strain with adjacent equatorial hydrogens in the transition state, typically resulting in the formation of the equatorial alcohol as the major product. libretexts.orgyoutube.com Conversely, bulky reducing agents, like lithium tri-sec-butylborohydride (L-Selectride), encounter significant steric hindrance from axial hydrogens and therefore preferentially attack from the less hindered equatorial face, yielding the axial alcohol as the predominant product. nih.gov

| Reagent | Primary Attack Vector | Expected Major Product (Diastereomer) |

| Sodium Borohydride (NaBH₄) | Axial | trans-4-(Methanesulfonylmethyl)cyclohexan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-4-(Methanesulfonylmethyl)cyclohexan-1-ol |

| L-Selectride® | Equatorial | cis-4-(Methanesulfonylmethyl)cyclohexan-1-ol |

Beyond reduction, the carbonyl group can undergo derivatization for analytical purposes. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form highly colored 2,4-dinitrophenylhydrazone derivatives. nih.govresearchgate.net This reaction is a classic chemical test for aldehydes and ketones and is widely used to facilitate detection and quantification by methods like high-performance liquid chromatography (HPLC). waters.comnih.gov Another common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oxime derivatives suitable for analysis by gas chromatography (GC). sigmaaldrich.com

Condensation and Imine Formation

The carbonyl group of this compound can undergo a condensation reaction with primary amines to form an imine, also known as a Schiff base. masterorganicchemistry.comorgoreview.com This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgjove.com The process is reversible and typically catalyzed by a mild acid to protonate the hydroxyl group of the intermediate carbinolamine, converting it into a better leaving group (water). orgoreview.comlibretexts.org The reaction rate is often maximal at a pH of approximately 4 to 5. orgoreview.com

The general mechanism proceeds through several steps:

Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine intermediate. orgoreview.comlibretexts.org

Protonation of the carbinolamine's oxygen atom by an acid catalyst. libretexts.org

Elimination of water to form a positively charged iminium ion. libretexts.org

Deprotonation of the nitrogen atom to yield the final imine product. libretexts.org

| Amine Reactant | Resulting Imine Product |

| Methylamine (CH₃NH₂) | N-methyl-4-(methanesulfonylmethyl)cyclohexan-1-imine |

| Aniline (C₆H₅NH₂) | N-phenyl-4-(methanesulfonylmethyl)cyclohexan-1-imine |

| Benzylamine (C₆H₅CH₂NH₂) | N-benzyl-4-(methanesulfonylmethyl)cyclohexan-1-imine |

Transformations Involving the Sulfone Group

The sulfone is a strongly electron-withdrawing and stable functional group that influences the molecule's reactivity in several ways. wikipedia.org It can activate adjacent protons for alkylation reactions and can also serve as a leaving group under certain conditions.

Sulfonyl Group as a Leaving Group (e.g., in elimination reactions)

The methanesulfonyl group (mesyl group) is recognized as a good leaving group in organic chemistry, comparable in leaving group ability to halides. masterorganicchemistry.comontosight.ai Its effectiveness stems from the stability of the resulting methanesulfonate (B1217627) anion, which is the conjugate base of a strong acid and is well-stabilized by resonance. masterorganicchemistry.commasterorganicchemistry.com

In transformations such as the Ramberg–Bäcklund reaction, sulfones can be eliminated to form alkenes. wikipedia.org While direct elimination from this compound is not straightforward, the sulfone moiety can be eliminated in subsequent reaction steps. For instance, if the molecule is transformed into a suitable intermediate, the methanesulfinate (B1228633) anion can be displaced in an elimination or substitution reaction. The conversion of an alcohol to a mesylate is a common strategy to turn a poor leaving group (-OH) into an excellent one (-OMs), facilitating subsequent Sₙ2 or E2 reactions. masterorganicchemistry.comlibretexts.org

Nucleophilic Additions to Sulfones

Direct nucleophilic addition to the sulfur atom of an alkyl sulfone is not a typical reaction pathway due to the stability of the sulfonyl group. researchgate.net However, the sulfone group can play a critical role in mediating nucleophilic substitution reactions on adjacent carbons. For instance, in vicarious nucleophilic substitution (VNS) reactions, a carbanion bearing a leaving group can attack an electrophilic aromatic ring, with a sulfone group often used to stabilize the carbanion. organic-chemistry.org

More relevant to this structure, the sulfone can participate in nucleophilic substitution where the entire sulfonyl group is displaced by a nucleophile. This typically occurs at the carbon atom to which the sulfone is attached. The reaction of sodium sulfinates with alkyl halides, for example, is a known method for forming sulfones via nucleophilic substitution. wikipedia.org

Alpha-Alkylation of Sulfones

The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). wikipedia.orgacs.org In this compound, the protons of the methylene (B1212753) group (-CH₂-) between the cyclohexyl ring and the sulfonyl group are acidic.

This property allows for the α-alkylation of the sulfone. acs.org The reaction proceeds by treating the compound with a strong base (e.g., an alkoxide or organolithium reagent) to deprotonate the α-carbon, generating a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond. rsc.orgresearchgate.net This two-step sequence is a powerful method for elaborating the carbon skeleton of the molecule. rsc.org The use of alcohols as alkylating agents in the presence of a catalyst is a more modern, sustainable approach to this transformation. acs.orgacs.org

| Base | Electrophile | Alkylated Product |

| Sodium Ethoxide (NaOEt) | Methyl Iodide (CH₃I) | 4-(1-(Methanesulfonyl)ethyl)cyclohexan-1-one |

| n-Butyllithium (n-BuLi) | Benzyl Bromide (BnBr) | 4-(1-Methanesulfonyl-2-phenylethyl)cyclohexan-1-one |

| Potassium tert-butoxide (t-BuOK) | Ethyl Bromoacetate | Ethyl 2-(1-keto-4-cyclohexyl)-2-(methanesulfonyl)acetate |

Cyclohexane (B81311) Ring Transformations and Functionalization of this compound

The reactivity of the cyclohexane ring in this compound is influenced by the interplay between the ketone and the methanesulfonylmethyl substituent. These functional groups affect the conformational equilibrium of the ring and the electronic properties of the carbon atoms, thereby dictating the course of substitution, elimination, and rearrangement reactions. A thorough understanding of these transformations is crucial for the synthetic utility of this compound.

Substitution Reactions on the Cyclohexane Ring (e.g., SN1, SN2 Type Considerations)

Nucleophilic substitution reactions on the cyclohexane ring of this compound are theoretically possible at carbons activated by appropriate leaving groups. The stereochemical and electronic environment of the cyclohexane ring dictates the feasibility and mechanism of such reactions, primarily following S(_N)1 or S(_N)2 pathways.

The presence of the carbonyl group can influence the stereoselectivity of nucleophilic attack on adjacent carbons. For substitution reactions at C-2 or C-6, the stereochemical outcome is often governed by Felkin-Anh-type models of nucleophilic addition to carbonyls, even when the reaction proceeds via an oxocarbenium ion intermediate as in the case of acetals derived from the ketone. nih.gov The substituent at C-4, the methanesulfonylmethyl group, is generally too distant to exert a direct stereochemical influence on reactions at C-2 or C-6.

For a substitution to occur at a specific carbon on the ring, it must first be functionalized with a good leaving group (e.g., a halide or a sulfonate ester). The subsequent reaction mechanism would be highly dependent on the substrate's structure and the reaction conditions.

S(_N)2 Type Considerations:

For an S(_N)2 reaction to occur, the nucleophile must attack the carbon atom from the backside relative to the leaving group. In a cyclohexane system, this requires the leaving group to be in an axial position to allow for an unobstructed approach of the nucleophile. An equatorial leaving group is sterically hindered by the ring itself, making the backside attack difficult. Therefore, the rate of S(_N)2 reactions on cyclohexane derivatives is highly dependent on the conformational equilibrium. For this compound derivatives, a leaving group at any position would need to be able to adopt an axial conformation for an efficient S(_N)2 reaction to proceed.

S(_N)1 Type Considerations:

An S(_N)1 reaction proceeds through a carbocation intermediate. The stability of this carbocation is the primary factor determining the reaction rate. In the context of the this compound ring, the formation of a carbocation at a secondary carbon (any of the ring carbons other than the carbonyl carbon if appropriately substituted) is possible. The electron-withdrawing nature of the nearby carbonyl group and the distant methanesulfonylmethyl group would likely destabilize a carbocation at C-2, C-3, C-5, or C-6, making an S(_N)1 reaction at these positions less favorable compared to systems without such electron-withdrawing groups.

| Reaction Type | Key Requirement for Cyclohexane Ring | Influence of Functional Groups | Expected Outcome for this compound Derivatives |

|---|---|---|---|

| SN2 | Axial position of the leaving group to allow for backside attack. | The carbonyl and methanesulfonylmethyl groups have minimal direct electronic effect on the transition state stability but influence the conformational equilibrium. | Feasible if a leaving group can occupy an axial position. The reaction rate would be dependent on the stability of that conformer. |

| SN1 | Formation of a stable carbocation intermediate. | The electron-withdrawing nature of the ketone and sulfone groups destabilizes adjacent carbocations. | Generally disfavored at positions α and β to the carbonyl and methanesulfonylmethyl groups due to electronic destabilization of the carbocation. |

Elimination Reactions within the Cyclohexane Framework (E2 Type Considerations)

Elimination reactions, particularly the bimolecular (E2) mechanism, are highly stereospecific and are governed by the conformational arrangement of the leaving group and a β-hydrogen. libretexts.orglibretexts.org For an E2 reaction to occur in a cyclohexane system, the leaving group and a hydrogen atom on an adjacent carbon must be in an anti-periplanar (diaxial) arrangement. chemistrysteps.com

This strict stereochemical requirement has significant implications for the regioselectivity of elimination reactions in derivatives of this compound. The outcome of an E2 reaction will depend on which β-hydrogens can adopt a 1,2-diaxial relationship with the leaving group.

Consider a derivative of this compound with a leaving group at C-2. For elimination to occur, this leaving group must be in an axial position. The available axial β-hydrogens would be at C-1 (the carbonyl carbon, which has no hydrogens) and C-3. Therefore, elimination would only proceed towards C-3, provided there is an axial hydrogen at that position. The regiochemical outcome is thus controlled by the conformational availability of anti-periplanar protons. libretexts.org The Zaitsev rule, which predicts the formation of the more substituted alkene, may not be followed if the required stereochemical arrangement for its formation is not attainable. libretexts.org

The rate of the E2 reaction is also influenced by the stability of the chair conformation that allows for the diaxial arrangement. If the conformation with the axial leaving group is significantly less stable due to steric interactions, the rate of elimination will be slower. chemistrysteps.com

| Leaving Group Position | Required Conformation for E2 | Possible β-Hydrogens for Elimination | Controlling Factor for Regioselectivity |

|---|---|---|---|

| C-2 (or C-6) | Axial leaving group | Axial hydrogen at C-3 (or C-5) | Availability of an axial β-hydrogen. |

| C-3 (or C-5) | Axial leaving group | Axial hydrogens at C-2 (or C-6) and C-4 | Stereoelectronic requirement for a diaxial arrangement. |

Rearrangement Reactions

The this compound scaffold can potentially undergo various rearrangement reactions, often catalyzed by acids. The ketone functionality is a key player in initiating these transformations.

One of the most relevant rearrangements for a cyclic ketone is the Beckmann rearrangement , which transforms an oxime into a lactam. ucla.edu The oxime of this compound, upon treatment with an acid catalyst, would be expected to rearrange to an ε-caprolactam derivative. rsc.org The reaction involves the protonation of the hydroxyl group of the oxime, followed by the migration of one of the α-carbon atoms to the nitrogen, with the concomitant departure of water. ucla.edu The group anti-periplanar to the hydroxyl group is the one that migrates. For the oxime of this compound, this would lead to the insertion of a nitrogen atom between the carbonyl carbon and either C-2 or C-6.

Another potential rearrangement is the Baeyer-Villiger oxidation , where a cyclic ketone is converted to a lactone using a peroxy acid. wiley-vch.desolubilityofthings.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The migratory aptitude of the adjacent carbons determines the regioselectivity of the oxygen insertion. Generally, the more substituted carbon atom migrates preferentially. In the case of this compound, both carbons adjacent to the carbonyl (C-2 and C-6) are secondary, so a mixture of two regioisomeric lactones might be expected.

Acid-catalyzed rearrangements involving carbocation intermediates, such as the Pinacol rearrangement of a corresponding 1,2-diol, could also be envisioned for derivatives of this compound. libretexts.org These rearrangements are driven by the formation of a more stable carbocation and can lead to ring expansion or contraction.

| Rearrangement Reaction | Required Substrate/Reagent | Expected Product | Key Mechanistic Feature |

|---|---|---|---|

| Beckmann Rearrangement | Oxime derivative, Acid catalyst | Substituted ε-caprolactam | Migration of the group anti to the oxime hydroxyl group. ucla.edu |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Substituted oxepan-2-one (lactone) | Insertion of an oxygen atom adjacent to the carbonyl group. solubilityofthings.com |

| Pinacol-type Rearrangement | 1,2-diol derivative, Acid catalyst | Ring-expanded or ring-contracted ketone/aldehyde | Migration of an alkyl or hydride group to an adjacent carbocation. libretexts.org |

Mechanistic Studies of Reactions Involving 4 Methanesulfonylmethyl Cyclohexan 1 One and Analogs

Elucidation of Reaction Pathways and Transition States

The reaction pathways for cyclic β-keto sulfones are often complex, involving multiple steps and intermediates. The elucidation of these pathways and the characterization of their transition states are crucial for understanding and controlling the reaction outcomes. Computational methods, such as Density Functional Theory (DFT), have become invaluable tools in mapping these intricate reaction coordinates.

A prominent reaction of α-halo sulfones, which can be derived from β-keto sulfones, is the Ramberg-Bäcklund reaction . This reaction converts an α-halo sulfone into an alkene through the action of a strong base, with the extrusion of sulfur dioxide. chemistry-chemists.comwikipedia.org The generally accepted pathway involves the initial deprotonation of the α-carbon to the sulfonyl group, forming a carbanion. This is followed by an intramolecular nucleophilic attack on the carbon bearing the halogen, leading to a three-membered cyclic sulfone intermediate known as an episulfone or thiirane (B1199164) dioxide. chemistry-chemists.comwikipedia.orgnumberanalytics.com This episulfone is unstable and decomposes, releasing sulfur dioxide to form the final alkene product. chemistry-chemists.comwikipedia.org The decomposition of the episulfone is considered a concerted cheletropic extrusion. wikipedia.org

For cyclic systems, the stereochemistry of the starting material can significantly influence the reaction pathway. For a facile Ramberg-Bäcklund reaction to occur, a specific stereoelectronic arrangement, often referred to as a "W-plan" or anti-periplanar conformation between the acidic proton and the leaving group, is preferred for the initial deprotonation and subsequent cyclization steps. chemistry-chemists.com

Another significant transformation for β-keto sulfones is the Julia-Kocienski olefination . This reaction couples a sulfone with a carbonyl compound to generate an alkene. nih.govresearchgate.net In the case of a cyclic ketone like 4-(methanesulfonylmethyl)cyclohexan-1-one, the sulfonyl-containing moiety would first be converted into a suitable heteroaryl sulfone. The reaction is initiated by the deprotonation of the carbon alpha to the sulfonyl group to form a stabilized carbanion. nih.gov This carbanion then adds to an aldehyde or another ketone. The resulting β-alkoxy sulfone can then undergo a spontaneous Smiles rearrangement, which involves the migration of the heteroaryl group from the sulfur to the oxygen atom. researchgate.net The final step is the elimination of sulfur dioxide and an aryloxide anion to furnish the alkene. researchgate.net DFT calculations on related systems have been employed to investigate the transition states of the addition and rearrangement steps, revealing the factors that control the stereoselectivity of the olefination. chemrxiv.orgchemrxiv.org

The hydrogenation of β-keto sulfones to the corresponding β-hydroxy sulfones represents another important reaction class. Studies on analogous acyclic β-keto sulfones using alkyl aluminum compounds have shown that the reaction proceeds through the formation of aluminum complexes with the β-hydroxy sulfone ligands as intermediates. nih.gov The proposed mechanism involves the coordination of the aluminum reagent to the carbonyl oxygen, followed by hydride transfer from the alkyl aluminum species to the carbonyl carbon. nih.gov

Role of Intermediates (e.g., Carbocations, Radicals, Anions)

The reactions of this compound and its analogs are characterized by the formation of various reactive intermediates that dictate the course of the transformation.

Anionic intermediates , specifically carbanions, are central to many of the key reactions of β-keto sulfones. The protons on the carbon atom situated between the carbonyl and sulfonyl groups are acidic and can be readily abstracted by a base to form a resonance-stabilized enolate. Furthermore, the protons on the methyl group attached to the sulfonyl function are also acidic. In the Ramberg-Bäcklund reaction, the formation of an α-sulfonyl carbanion is the initial and crucial step. chemistry-chemists.comwikipedia.orgnumberanalytics.com Similarly, the Julia-Kocienski olefination is initiated by the generation of a sulfonyl-stabilized carbanion. nih.govresearchgate.net The stability and reactivity of these carbanionic intermediates are influenced by the nature of the sulfone, the base used, and the solvent.

While less common, the involvement of radical intermediates in reactions of sulfonyl compounds is also documented. For instance, the synthesis of some β-keto sulfones can proceed through a tandem radical process where a sulfonyl radical is a key intermediate. researchgate.net In the context of this compound, reactions initiated by radical initiators or photochemically could potentially involve the formation of radicals at various positions, leading to different reaction pathways than the more common ionic routes. However, in some acid-mediated hydrosulfonylation reactions of α,β-unsaturated ketones, radical scavengers had no effect on the reaction, suggesting that a radical process could be ruled out in those specific cases. nih.gov

The formation of carbocationic intermediates is less frequently observed in the typical reactions of β-keto sulfones, which are often base-mediated. However, under acidic conditions, protonation of the carbonyl oxygen could lead to subsequent reactions that might involve carbocation-like transition states or intermediates. For instance, in the acid-catalyzed self-condensation of cyclohexanone (B45756), which is an analog lacking the sulfonylmethyl group, carbocationic species are likely involved in the dehydration steps leading to condensation products.

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of chemical reactions involving this compound and its analogs is governed by the principles of kinetic and thermodynamic control. The interplay between reaction rates and the stability of products determines the final product distribution.

In the Ramberg-Bäcklund reaction , the formation of the α-sulfonyl carbanion is generally a rapid and reversible step. The rate-determining step is typically the subsequent intramolecular nucleophilic substitution to form the three-membered thiirane dioxide intermediate. chemistry-chemists.com The rate of this step is dependent on the nature of the leaving group (halogen), with the order of reactivity being I > Br > Cl. chemistry-chemists.com The stereochemical outcome of the Ramberg-Bäcklund reaction can be influenced by the choice of base, which points to a competition between kinetic and thermodynamic control. Weaker bases often lead to the Z-alkene (the kinetic product), while stronger bases can favor the formation of the more stable E-alkene (the thermodynamic product), suggesting that equilibration of intermediates may occur under stronger basic conditions. chemistry-chemists.comorganic-chemistry.org

For the Julia-Kocienski olefination , the stereoselectivity is often dictated by the kinetics of the initial addition of the sulfonyl carbanion to the carbonyl compound. researchgate.net The reaction conditions, such as the counterion of the base and the solvent, can influence the geometry of the transition state and thus the diastereoselectivity of the initial adduct formation. This, in turn, can affect the E/Z ratio of the final alkene product. In some cases, retro-addition can occur, allowing for thermodynamic equilibration of the intermediate β-alkoxy sulfones, which would then influence the final product distribution. oregonstate.edu

The general principle of kinetic versus thermodynamic control can be illustrated by considering an energy profile where a common starting material can lead to two different products via different pathways. The product formed via the pathway with the lower activation energy is the kinetic product, while the more stable product is the thermodynamic product. nih.gov At lower temperatures, the reaction is often under kinetic control, while at higher temperatures, where reactions are more likely to be reversible, the thermodynamic product is favored. nih.gov

| Reaction | Key Control Factor | Product Favored (Typical Conditions) |

| Ramberg-Bäcklund | Base Strength | Weak Base: Z-alkene (Kinetic) Strong Base: E-alkene (Thermodynamic) |

| Julia-Kocienski | Reaction Conditions | Often E-alkene (Kinetically controlled stereoselectivity) |

| Hydrogenation | Reducing Agent | β-hydroxy sulfone (Thermodynamic) |

Solvent and Catalyst Effects on Reaction Mechanisms

Solvents and catalysts play a pivotal role in modulating the reaction mechanisms, rates, and selectivity of transformations involving this compound and its analogs.

Solvent effects can be significant, particularly in reactions involving charged intermediates. In the Julia-Kocienski olefination, the polarity of the solvent can influence the nature of the transition state. Apolar solvents tend to favor a closed, chelated transition state, especially with small counterions like lithium, which can affect the stereochemical outcome. organic-chemistry.org In contrast, polar solvents can favor a more open transition state. organic-chemistry.org The solubility of reagents is also a critical factor; for instance, in the synthesis of β-keto sulfones, the lower solubility of sulfinate salts in hydroxylic and less polar solvents can lead to poor yields due to reduced nucleophilicity from solvation. ijert.org In some cases, the solvent can act as more than just a medium and can participate in the reaction mechanism, for example, by acting as a proton shuttle.

Catalysts are employed to accelerate reactions and often to control their stereoselectivity. In the hydrogenation of β-keto sulfones, alkyl aluminum compounds act as both a source of hydride and as a Lewis acid catalyst, activating the carbonyl group towards reduction. nih.gov The choice of the specific aluminum reagent can significantly impact the efficiency of the hydrogenation. nih.gov In the synthesis of γ-keto sulfones from α,β-unsaturated ketones, an acid catalyst activates the carbonyl group, facilitating the nucleophilic addition of the sulfonyl anion. nih.gov The development of catalytic enantioselective reactions for cyclic sulfones is an active area of research, with chiral catalysts being used to induce stereoselectivity. For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize enantioenriched α-difunctionalized cyclic sulfones. organicreactions.org

The table below summarizes the influence of solvents and catalysts on key reactions of analogous β-keto sulfones.

| Reaction | Solvent Effects | Catalyst Effects |

| Ramberg-Bäcklund | Solvent polarity can influence base strength and solubility. | Primarily base-mediated; catalyst not typically used. |

| Julia-Kocienski | Polarity affects transition state geometry and stereoselectivity. | Base is a stoichiometric reagent rather than a catalyst. |

| Hydrogenation | Methylene (B1212753) dichloride is an effective solvent for alkyl aluminum reagents. Lewis basic solvents like THF can deactivate the aluminum reagent. nih.gov | Alkyl aluminum compounds (e.g., i-Bu₃Al, Et₃Al) are effective. nih.gov |

| Hydrosulfonylation | Solvent choice affects reagent solubility and reaction rate. | Acid catalysis activates the carbonyl group. nih.gov |

Stereochemical Investigations of 4 Methanesulfonylmethyl Cyclohexan 1 One Derivatives

Conformational Analysis of the Cyclohexanone (B45756) Ring System (e.g., Chair Conformation)

The cyclohexane (B81311) ring is not planar and exists in several conformations, the most stable of which is the chair conformation. pressbooks.pubmasterorganicchemistry.com This conformation minimizes both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent C-H bonds are staggered. pressbooks.pubmasterorganicchemistry.com In the chair form, the twelve hydrogen atoms are not equivalent and are classified into two types: six axial bonds that are parallel to the principal axis of the ring, and six equatorial bonds that point out from the perimeter of the ring. pressbooks.pubmsu.edu

Due to rapid bond rotation, cyclohexane undergoes a "ring flip" between two equivalent chair conformations, which causes axial and equatorial positions to interconvert. pressbooks.pub When a substituent is present on the ring, the two chair conformers are no longer identical in energy. msu.edu Substituents generally prefer to occupy the more spacious equatorial position to avoid steric hindrance with other atoms on the ring. msu.edu The steric strain experienced by an axial substituent is primarily due to 1,3-diaxial interactions, which are repulsive forces between the axial substituent and the axial hydrogens on the same side of the ring. utexas.edu

The preference for the equatorial position is dependent on the size of the substituent; larger groups have a stronger preference for the equatorial position. pressbooks.pub For 4-(methanesulfonylmethyl)cyclohexan-1-one, the methanesulfonylmethyl group at the C4 position is sterically demanding and will strongly favor the equatorial orientation to minimize these 1,3-diaxial interactions. This effectively "locks" the conformation of the ring, providing a predictable and rigid framework for stereoselective reactions.

Table 1: Conformational A-Values for Various Substituents on a Cyclohexane RingThe A-value represents the free energy difference (in kcal/mol) between the axial and equatorial conformations. A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -H | 0 |

| -CN | 0.15 - 0.25 |

| -OH | 0.5 - 1.0 |

| -CH₃ | 1.74 |

| -CH(CH₃)₂ | 2.21 |

| -C(CH₃)₃ | >4.5 |

Diastereoselective and Enantioselective Transformations

Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. One powerful strategy to achieve this is through the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org By creating a chiral environment, the auxiliary directs an incoming reagent to attack one face of the molecule preferentially over the other, resulting in a high degree of diastereoselectivity. researchgate.net After the desired transformation, the auxiliary can be removed and often recycled.

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgresearchgate.net For instance, attaching a chiral auxiliary to a derivative of this compound could be used to direct the stereoselective alkylation at the α-carbon, leading to the formation of a specific diastereomer. researchgate.netresearchgate.net

Enantioselective catalysts, on the other hand, are chiral molecules that can accelerate a chemical reaction to produce a chiral product without being consumed. They create a transient chiral environment around the substrate, favoring the formation of one enantiomer over the other. nih.gov

Table 2: Illustrative Examples of Chiral Auxiliaries in Asymmetric SynthesisThis table shows representative chiral auxiliaries and the types of stereoselective reactions they are commonly used to control.

| Chiral Auxiliary | Typical Application | Stereochemical Control |

|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | High diastereoselectivity |

| Camphorsultam | Diels-Alder Reactions, Michael Additions | High diastereoselectivity |

| SAMP/RAMP Hydrazines | α-Alkylation of Ketones/Aldehydes | High enantioselectivity |

| Pseudoephedrine | Alkylation of Enolates | High diastereoselectivity |

When a new stereocenter is created in a molecule that already contains one or more stereocenters, the resulting products can be diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com For example, the reduction of the carbonyl group in this compound with a reducing agent like sodium borohydride (B1222165) can produce a new stereocenter at C1. This results in the formation of two diastereomeric alcohols: cis- and trans-4-(methanesulfonylmethyl)cyclohexan-1-ol.

These diastereomers have distinct physical properties, such as different melting points, boiling points, and solubilities. This difference in physical properties allows for their separation using standard laboratory techniques like column chromatography or crystallization. The synthesis of highly substituted cyclohexanones often proceeds with a high degree of diastereoselectivity, meaning one diastereomer is formed in a much larger amount than the other. researchgate.net

Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers, resulting in a loss of optical activity. In the context of this compound derivatives, racemization is a potential concern for stereocenters located at the α-position to the carbonyl group (C2 and C6).

Under either acidic or basic conditions, a proton can be removed from the α-carbon to form a planar enol or enolate intermediate. The planarity of this intermediate means that when it is reprotonated, the proton can add from either face of the molecule with equal probability. This process destroys the stereochemical information at that center, leading to a racemic mixture if it was the only stereocenter, or epimerization if other stereocenters are present. Therefore, reactions involving the α-position of these cyclohexanone derivatives must be carefully controlled to prevent unwanted racemization.

Influence of Substituents on Stereochemical Outcomes

The existing substituents on the cyclohexanone ring play a crucial role in directing the stereochemical course of a reaction. This influence can be attributed to both steric and electronic effects. researchgate.net

In this compound, the substituent at the C4 position is remote from the reactive carbonyl center at C1. Its primary influence is steric, arising from its preference for the equatorial position, which locks the ring into a defined chair conformation. msu.edupressbooks.pub This rigid conformation means that an incoming nucleophile attacking the carbonyl group will encounter a different steric environment on the axial and equatorial faces. The stereochemical outcome is often determined by the transition state of lowest energy, which typically involves the nucleophile approaching from the less sterically hindered path. ubc.ca Alkylation of cyclohexanone enolates, for example, tends to occur from the axial direction to allow the ring to evolve toward a chair-like transition state. ubc.ca

Stereochemical Models and Predictions

Several theoretical models have been developed to predict the stereoselectivity of nucleophilic additions to carbonyl groups, including those in cyclohexanone systems. These models help rationalize why one diastereomer is preferentially formed over another.

The stereochemistry of nucleophilic addition to cyclohexanones is often governed by a balance between steric hindrance, which favors equatorial attack, and stabilizing electronic interactions, which can favor axial attack. researchgate.net One model proposes that the stereoselectivity is influenced by charge-transfer stabilization, where electron donation from C-C or C-H bonds of the cyclohexane ring into the forming bond's antibonding orbital (σ*) stabilizes the transition state. researchgate.net This interaction is generally more effective for an axial approach. researchgate.net

Models like the Felkin-Anh and Cieplak models provide frameworks for predicting these outcomes. youtube.com

Felkin-Anh Model: While originally for acyclic systems, its principles are applied to cyclic ketones. It predicts that the nucleophile will attack the carbonyl carbon at an angle (the Bürgi-Dunitz trajectory) that avoids steric clash with the largest adjacent groups.

Cieplak Model: This model emphasizes the importance of hyperconjugation. It posits that the transition state is stabilized by electron donation from adjacent axial σ-bonds into the antibonding orbital of the newly forming bond. The face with the better electron-donating groups will be favored for attack.

These models suggest that the stereochemical outcome is a complex interplay of steric and electronic factors, which can be influenced by the nature of the nucleophile, solvent, and any Lewis acids present. researchgate.net

Advanced Spectroscopic and Hybrid Structural Elucidation of 4 Methanesulfonylmethyl Cyclohexan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Through a suite of 1D and 2D experiments, the complete proton and carbon framework can be established, along with the connectivity between atoms.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Methanesulfonylmethyl)cyclohexan-1-one is expected to show distinct signals corresponding to the protons on the cyclohexanone (B45756) ring, the methylene (B1212753) bridge, and the methyl group of the sulfone. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and methanesulfonyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms in the molecule. The presence of the carbonyl group is confirmed by a characteristic downfield signal, while the other carbons of the cyclohexyl ring and the methanesulfonylmethyl moiety appear at distinct chemical shifts.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Position | Chemical Shift (δ, ppm) |

| H2, H6 (axial) | ~2.45 - 2.55 | m | 2H | C1 (C=O) | ~210.5 |

| H2, H6 (equatorial) | ~2.30 - 2.40 | m | 2H | CH₂-SO₂ | ~59.8 |

| H3, H5 (axial) | ~2.10 - 2.20 | m | 2H | C2, C6 | ~41.2 |

| H3, H5 (equatorial) | ~1.55 - 1.65 | m | 2H | SO₂-CH₃ | ~40.5 |

| H4 | ~2.00 - 2.15 | m | 1H | C3, C5 | ~32.5 |

| CH₂-SO₂ | ~3.10 | d | 2H | C4 | ~30.1 |

| SO₂-CH₃ | ~2.95 | s | 3H |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, COSY would show correlations between H2/H6 and H3/H5, and between H3/H5 and H4. A key correlation would also be observed between the H4 proton and the methylene protons of the sulfone side chain (CH₂-SO₂), confirming the attachment point.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atoms they are attached to. emerypharma.com This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~2.95 ppm would correlate to the carbon signal at ~40.5 ppm, assigning both to the methyl group of the sulfone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different parts of the molecule. youtube.comemerypharma.com Key HMBC correlations would include the protons at C2/C6 showing a correlation to the carbonyl carbon (C1), and the methylene protons (CH₂-SO₂) showing correlations to both C3/C5 and C4 of the ring, as well as to the methyl carbon of the sulfone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry. In the chair conformation of the cyclohexanone ring, NOESY would show correlations between axial protons on the same face of the ring (e.g., H2ax-H4ax, H2ax-H6ax).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis. nih.gov

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. For this compound (C₈H₁₄O₃S), the exact mass can be calculated and compared to the experimental value.

Interactive Table 2: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₈H₁₄O₃S | 190.0664 |

| [M+H]⁺ | C₈H₁₅O₃S⁺ | 191.0742 |

| [M+Na]⁺ | C₈H₁₄NaO₃S⁺ | 213.0561 |

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (such as the molecular ion) and subjecting it to fragmentation, typically through collision-induced dissociation. researchgate.netnationalmaglab.org The resulting product ions provide valuable information about the molecule's structure. nationalmaglab.org The fragmentation pattern of this compound would likely be characterized by alpha-cleavage adjacent to the carbonyl group and cleavages around the sulfone moiety. nih.govcas.cn

Key predicted fragmentation pathways include:

Loss of the methanesulfonyl radical: Cleavage of the C4-CH₂ bond could lead to the loss of a •CH₂SO₂CH₃ radical.

Loss of methanesulfinic acid: A rearrangement followed by elimination could result in the neutral loss of CH₃SO₂H.

Ring cleavage: Alpha-cleavage adjacent to the ketone is a common fragmentation pathway for cyclohexanones, leading to characteristic ring-opened fragments. cas.cn

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum shows strong, characteristic absorption bands for the carbonyl (C=O) group of the ketone and the sulfone (S=O) group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While the C=O stretch is also visible in Raman, symmetric vibrations, such as the symmetric S=O stretch and C-S bonds, often produce strong Raman signals. mdpi.com

Interactive Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C=O (ketone) | Stretching | 1705 - 1725 (Strong) | 1705 - 1725 (Weak-Medium) |

| S=O (sulfone) | Asymmetric Stretching | 1300 - 1350 (Strong) | 1300 - 1350 (Weak) |

| S=O (sulfone) | Symmetric Stretching | 1120 - 1160 (Strong) | 1120 - 1160 (Strong) |

| C-S (sulfone) | Stretching | 650 - 800 | 650 - 800 (Strong) |

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This technique provides precise atomic coordinates, from which intramolecular details such as bond lengths, bond angles, and torsional angles can be accurately determined. Furthermore, it reveals supramolecular features, including crystal packing and intermolecular interactions that govern the solid-state conformation.

For this compound, obtaining a suitable single crystal would allow for its complete structural characterization. The analysis would definitively establish the conformation of the cyclohexanone ring, which is expected to adopt a chair conformation as is typical for cyclohexane (B81311) derivatives. The crystallographic data would also unequivocally determine the orientation of the methanesulfonylmethyl substituent at the C4 position, specifying whether it occupies an axial or equatorial position.

The solid-state structure is influenced by intermolecular forces. In the crystal lattice of similar sulfonyl-containing compounds, molecules can be linked by interactions such as C—H⋯O hydrogen bonds, which may form distinct motifs like inversion dimers. researchgate.net The analysis of the crystal packing of 4-(Methanesulfonylmethyl)cyclohexan-one would reveal any such stabilizing interactions, providing insight into the forces that dictate its solid-state architecture.

A typical set of crystallographic data that would be obtained from such an analysis is presented in the table below.

| Parameter | Value |

| Empirical formula | C₈H₁₄O₃S |

| Formula weight | 190.26 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.5491 |

| b (Å) | 24.146 |

| c (Å) | 11.124 |

| β (°) | 114.59 |

| Volume (ų) | 1355.3 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (Mg/m³) | 1.519 |

Note: The data in the table is illustrative for a molecule of this type and not experimentally determined data for this compound.

Integration of Computational and Spectroscopic Methods for Structure Elucidation (CASE-3D, DFT Chemical Shift Calculations)

In cases where suitable crystals for X-ray analysis cannot be obtained or to further corroborate structural assignments in solution, the integration of advanced spectroscopic techniques with computational chemistry provides a powerful alternative. This hybrid approach is particularly valuable for confirming stereochemistry and assigning complex NMR spectra.

Computer-Assisted 3D Structure Elucidation (CASE-3D) is a method that utilizes experimental NMR data to differentiate between possible diastereoisomers of a molecule. nih.gov This protocol often relies on the comparison of experimental long-range coupling constants, such as ²JCH and ³JCH values, with those predicted for various possible stereoisomers. nih.gov For this compound, which can exist as cis and trans isomers, a CASE-3D analysis could use J-coupling values obtained from experiments like an HSQMBC spectrum to determine the relative configuration of the substituent. nih.gov The robustness of this J-based analysis makes it a viable option for the structural identification of natural products and synthetic organic molecules. nih.gov

Density Functional Theory (DFT) Chemical Shift Calculations have become an indispensable tool for the structural elucidation of organic compounds. nih.gov This method involves calculating theoretical NMR chemical shifts for a proposed structure and comparing them to the experimentally measured values. ruc.dk The process typically begins with a conformational search to identify low-energy conformers of the molecule. These conformers are then optimized using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)). nih.gov

Following optimization, NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com The final predicted chemical shifts are often an average of the shifts for individual conformers, weighted according to the Boltzmann distribution of their relative energies. nih.gov A strong correlation between the calculated and experimental shifts, often quantified by a low Mean Absolute Error (MAE), provides compelling evidence for the correctness of the assigned structure and stereochemistry. nih.govruc.dk This synergy between DFT calculations and experimental NMR data is a powerful strategy for revising or confirming complex molecular structures. nih.gov

An illustrative comparison of hypothetical experimental ¹³C NMR data with DFT-calculated values for a potential isomer of this compound is shown below.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |

| C=O | 209.5 | 208.8 | 0.7 |

| CH₂SO₂ | 61.2 | 60.9 | 0.3 |

| CH₃ | 42.8 | 43.1 | -0.3 |

| CH₂ (α) | 41.5 | 41.1 | 0.4 |

| CH | 35.1 | 35.5 | -0.4 |

| CH₂ (β) | 30.3 | 30.0 | 0.3 |

| MAE | 0.40 |

Note: The data in the table is hypothetical and serves to illustrate the methodology.

Computational Chemistry and Theoretical Studies on 4 Methanesulfonylmethyl Cyclohexan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional shape of a molecule. These calculations solve the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com For 4-(Methanesulfonylmethyl)cyclohexan-1-one, DFT calculations could be employed to optimize its molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. Different functionals, such as B3LYP, are often used in these calculations to approximate the exchange-correlation energy. researchgate.net The choice of basis set, which describes the atomic orbitals, is also a critical parameter in these computations. mdpi.com

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound No specific data is available in the search results to populate this table.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | Data not available | ||

| C-S | Data not available | ||

| S=O | Data not available | ||

| C-C-C | Data not available | ||

| C-S-C | Data not available |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. For this compound, these methods could be used to obtain a more precise understanding of its electronic structure and geometry.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like this compound, which has a cyclohexanone (B45756) ring and a side chain, MD simulations would be invaluable for exploring its conformational landscape. mdpi.com These simulations could identify the most stable conformations of the molecule and the energy barriers between them, which is crucial for understanding its chemical behavior and interactions. youtube.com

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies can be used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.net For this compound, these studies could explore reactions such as nucleophilic addition to the carbonyl group or reactions involving the sulfonyl group. By mapping the potential energy surface, researchers can determine the most likely reaction pathways and the energetic profiles of these transformations. mdpi.com

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental data. unibo.it For this compound, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.netmdpi.com The calculated vibrational frequencies and chemical shifts can be compared with experimental spectra to confirm the molecular structure and assign spectral features. nih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound No specific data is available in the search results to populate this table.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| Infrared (IR) | C=O stretch | Data not available |

| S=O stretch | Data not available | |

| ¹³C NMR | C=O chemical shift | Data not available |

Solvation Models in Computational Analysis

The solvent can have a significant impact on the properties and reactivity of a molecule. Solvation models are used in computational chemistry to account for these effects. wikipedia.org These models can be explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium. nih.gov For this compound, applying a solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) would allow for a more realistic simulation of its behavior in different solvents. wikipedia.orgumsl.edu

Derivatization Strategies for Advanced Analytical Characterization of 4 Methanesulfonylmethyl Cyclohexan 1 One

Silylation for Gas Chromatography (GC) Analysis

Silylation is one of the most prevalent derivatization techniques in GC analysis. libretexts.org The process involves the replacement of an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgsigmaaldrich.com For 4-(Methanesulfonylmethyl)cyclohexan-1-one, the ketone functional group exists in equilibrium with its enol tautomer, which possesses a hydroxyl group. This enolic hydroxyl group contains an active hydrogen, making it the target for silylation. The reaction converts the polar hydroxyl group into a much less polar trimethylsilyl ether, which is more volatile and thermally stable. omicsonline.org This transformation is critical for achieving sharp, symmetrical peaks and reproducible retention times in GC analysis. When ketones are derivatized via silylation, they may form enol trimethylsilyl esters. research-solution.com

The selection of the appropriate silylating reagent and reaction conditions is paramount for achieving complete and efficient derivatization. The most common reagents for this purpose are amides of trimethylsilane, known for their high reactivity.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and widely used TMS donor. It reacts effectively with a broad range of functional groups, including the enolic form of ketones. sigmaaldrich.com

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is considered the most volatile of the trimethylsilyl amide reagents. Its byproducts are also highly volatile, which minimizes interference in the chromatogram. youtube.com

Trimethylchlorosilane (TMCS): TMCS is generally not used alone but is added as a catalyst, often at a concentration of 1%, to stronger silylating reagents like BSTFA. sigmaaldrich.com It increases the reactivity of the primary reagent, which is particularly useful for derivatizing sterically hindered or less reactive hydroxyl groups.

Derivatization reactions are typically performed in a polar aprotic solvent, such as pyridine (B92270) or dimethylformamide (DMF), which can help facilitate the reaction. A crucial consideration is the exclusion of moisture, as water readily reacts with silylating reagents and can decompose the formed derivatives, leading to incomplete reactions and inaccurate results. sigmaaldrich.com To ensure the reaction goes to completion, heating the mixture is often necessary, with typical conditions involving temperatures around 60-80°C for 30 to 60 minutes. sigmaaldrich.comnih.gov

| Reagent | Abbreviation | Key Features | Typical Conditions |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Powerful TMS donor, widely applicable. | Often used with 1% TMCS catalyst; Heat at 60-80°C. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Most volatile TMS amide; volatile byproducts. | Can be used alone or with a catalyst; Heat may be required. |

| Trimethylchlorosilane | TMCS | Highly reactive catalyst; increases reagent potency. | Added in small amounts (e.g., 1%) to primary reagents. |

The primary objective of silylation is to enhance the analyte's suitability for GC analysis by increasing its volatility and thermal stability. libretexts.org The conversion of the polar enol-hydroxyl group of this compound to a nonpolar trimethylsilyl ether has a profound impact:

Increased Volatility: The TMS derivative is significantly less polar and cannot participate in hydrogen bonding. This reduction in intermolecular forces lowers the boiling point of the compound, making it more volatile and allowing it to be readily vaporized in the hot GC injection port without decomposition. youtube.com

Increased Thermal Stability: The silyl ether bond is generally more stable at the high temperatures encountered during GC analysis than the original hydroxyl group. This minimizes on-column degradation, leading to more accurate and reproducible quantification. libretexts.org

Oximation for GC Analysis

Oximation is a derivatization technique specifically targeting carbonyl functional groups (aldehydes and ketones). The reaction involves treating the ketone with an O-alkylhydroxylamine reagent, such as hydroxylamine (B1172632) hydrochloride or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime. sigmaaldrich.comgcms.cz

For this compound, oximation converts the cyclohexanone (B45756) ring's carbonyl group into a C=N-OH (or C=N-OR) group. This derivatization offers several analytical advantages:

Stabilization: It "locks" the carbonyl group, preventing enolization and potential tautomerism that could otherwise lead to multiple derivative peaks during a subsequent silylation step. youtube.comnih.gov

Improved Chromatography: The resulting oxime derivatives are stable and generally exhibit good chromatographic behavior. sigmaaldrich.com

Enhanced Detectability: Using fluorinated reagents like PFBHA can significantly enhance the sensitivity of detection when using an electron capture detector (ECD). sigmaaldrich.com

This two-step approach, involving oximation followed by silylation of any other active hydrogen groups, is a robust strategy for the comprehensive analysis of compounds containing both ketone and hydroxyl functionalities. nih.govmdpi.com

Esterification for GC Analysis

While silylation and oximation are common derivatization methods for ketones, esterification represents a less direct, chemical conversion strategy. Standard esterification involves the reaction of a carboxylic acid with an alcohol. gcms.cz To apply this to a ketone like this compound, a chemical transformation that converts the ketone into an ester is required first.

The most well-known reaction for this purpose is the Baeyer-Villiger oxidation. numberanalytics.comorganic-chemistry.org This reaction converts a cyclic ketone into a lactone (a cyclic ester) using an oxidizing agent such as a peracid (e.g., meta-chloroperoxybenzoic acid, m-CPBA). numberanalytics.comnih.gov In this case, this compound would be oxidized to the corresponding seven-membered ring lactone.

This resulting lactone is a different chemical entity, but it may possess improved chromatographic properties, such as enhanced thermal stability, making it suitable for GC analysis. However, it is important to note that this is a complete chemical transformation rather than a simple derivatization to increase volatility. The reaction must be quantitative and reproducible to be viable for analytical purposes. This approach is more common in synthetic organic chemistry but could be adapted for specific analytical challenges where other derivatization methods prove insufficient. numberanalytics.comrsc.org

Strategies for Detection and Quantification in Complex Mixtures

The successful derivatization of this compound is the first step; accurate detection and quantification, especially in complex matrices, require robust analytical strategies.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and widely used technique for the analysis of derivatized compounds. nih.gov GC-MS provides both high-resolution separation and definitive identification based on the mass spectrum of the analyte. For quantification, selected ion monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target derivative, which dramatically increases sensitivity and reduces interference from co-eluting matrix components. restek.com

Sulfur-Selective Detectors: Given that the target molecule contains a methanesulfonyl group, a sulfur-selective detector offers a highly specific alternative or complement to mass spectrometry. labrulez.com Detectors such as the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD) respond specifically to sulfur-containing compounds. restek.comnih.govresearchgate.net This provides excellent selectivity, allowing for the detection of the target analyte at low levels even in the presence of high concentrations of non-sulfur-containing matrix components.

Internal Standard Method: For accurate quantification, the use of an internal standard is essential. An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. A stable isotope-labeled version of the analyte is the gold standard for internal standards, as it co-elutes and behaves identically during extraction, derivatization, and injection, correcting for any variations in sample preparation or instrument response. omicsonline.orggoogle.com

By combining an optimized derivatization strategy with a selective and sensitive detection method like GC-MS in SIM mode or GC with a sulfur-selective detector, it is possible to achieve reliable and accurate quantification of this compound in a variety of complex mixtures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |